N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.
Result of Action
The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 2-hydroxychromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone derivatives: These compounds share a similar benzyl group and have been studied for their cytotoxic properties.
N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound has a similar benzyl group and has been studied for its structural properties.
Uniqueness
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a chromene core with a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the chromene derivatives, which have garnered significant attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structural framework characterized by:
- Chromene Backbone : A bicyclic structure that contributes to its biological activity.
- Sulfonamide Group : Enhances therapeutic potential.
- Methoxybenzyl Moiety : Increases lipophilicity and membrane permeability.
The molecular formula of this compound is C16H15N1O4S, with a molecular weight of approximately 345.4 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanisms of action include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces the growth rate of tumor cells.
A study demonstrated that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of pathogens, suggesting its potential application in treating infections caused by resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The primary target for this compound is the Cyclooxygenase-2 (COX-2) enzyme. The interaction with COX-2 involves:
- Hydrogen Bonding : Forms bonds with key residues such as Arg120 and Tyr355.
- Hydrophobic Interactions : Engages with residues like Val349 and Leu352.
This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory prostaglandins .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial, anticancer |
6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial |
7-Ethyl-N-benzyl-2H-chromene-3-sulfonamide | Chromene derivative | Antibacterial |
These comparisons highlight how variations in substitution patterns can lead to differences in biological efficacy and selectivity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : Using appropriate precursors to construct the chromene backbone.
- Introduction of the Sulfonamide Group : Employing sulfonation reactions to attach the sulfonamide moiety.
- Methoxybenzyl Substitution : Utilizing alkylation methods to introduce the methoxybenzyl group.
These synthetic pathways allow for modifications that can enhance biological efficacy and facilitate further pharmacological exploration .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anticancer Study : A study evaluated its effects on various carcinoma cell lines using MTT assays, demonstrating dose-dependent cytotoxicity .
- Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer).
- IC50 Values : Indicated significant anti-proliferative effects on cancer cells.
- Antimicrobial Evaluation : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPOHLGKVMVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.